molecular formula C12H15ClO B13040228 1-(4-Chlorophenyl)hexan-2-one

1-(4-Chlorophenyl)hexan-2-one

Cat. No.: B13040228
M. Wt: 210.70 g/mol
InChI Key: OCBCDSKGYNPJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)hexan-2-one is a chlorinated aromatic ketone of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules. Its structure, featuring a hexan-2-one chain linked to a 4-chlorophenyl ring, makes it a valuable precursor in the development of potential pharmacologically active compounds. Researchers utilize this and similar structures in the exploration of new heterocyclic compounds, such as pyrrol-3-ones, which are known to exhibit a range of biological activities including anticancer, antiviral, and antimalarial properties . The compound is typically employed in synthetic methodologies like palladium/copper-catalyzed cross-coupling reactions and base-catalyzed intramolecular cyclizations to construct these privileged scaffolds . As a solid, it is suited for various organic synthesis applications. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-(4-chlorophenyl)hexan-2-one

InChI

InChI=1S/C12H15ClO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

OCBCDSKGYNPJNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 4 Chlorophenyl Hexan 2 One

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-(4-chlorophenyl)hexan-2-one, this process reveals several potential synthetic disconnections and corresponding precursor designs.

One common retrosynthetic approach involves disconnecting the bond between the first and second carbon of the hexanone chain. This suggests a synthetic strategy where a nucleophilic species derived from 4-chlorobenzyl halide reacts with an acetyl anion equivalent. Alternatively, a disconnection at the carbonyl group can lead to precursors suitable for methods like the Stetter reaction.

Targeted Synthetic Routes via Carbon-Carbon Bond Formation

The construction of the this compound scaffold relies on the formation of key carbon-carbon bonds. Several powerful synthetic reactions can be employed for this purpose.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be adapted for the synthesis of hexanones. nih.gov In a relevant approach, an enolate derived from a ketone can react with an aldehyde. For the synthesis of a precursor to this compound, an aldol condensation between 4-chlorobenzaldehyde (B46862) and a suitable ketone can be envisioned. researchgate.netscispace.com For example, the reaction of 4-chlorobenzaldehyde with a ketone in the presence of a catalyst can yield a β-hydroxy ketone, which can be further transformed into the desired product. scispace.com The choice of catalyst and reaction conditions is crucial for controlling the reaction's outcome. ijnrd.org A specific example is the synthesis of 1-(4-chlorophenyl)-4,4,5-trimethyl-1-hexen-3-one through the aldol condensation of 4-chlorobenzaldehyde and 3,3,4-trimethyl-pentan-2-one. prepchem.com This demonstrates the feasibility of using substituted benzaldehydes in aldol reactions to create complex molecular structures.

Reactant 1Reactant 2Catalyst/ReagentProductReference
4-Chlorobenzaldehyde3,3,4-Trimethyl-pentan-2-oneSodium hydroxide1-(4-Chlorophenyl)-4,4,5-trimethyl-1-hexen-3-one prepchem.com
4-ChlorobenzaldehydeCyclohexanoneL-prolineβ-hydroxy ketone scispace.com

The Michael addition, or conjugate addition, is another powerful tool for carbon-carbon bond formation. masterorganicchemistry.com This reaction involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the context of synthesizing this compound, a potential strategy would involve the Michael addition of a butyl-containing nucleophile to an α,β-unsaturated ketone bearing the 4-chlorophenyl group. For instance, a Gilman reagent (a lithium diorganocopper compound) could be used as the nucleophile. The reaction proceeds through the formation of an enolate, which is then protonated to yield the final product. masterorganicchemistry.com The stereoselectivity of the Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, which is particularly important in the synthesis of complex molecules with defined stereochemistry. mdpi.com

The Stetter reaction is a 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.org This reaction is a form of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic character. organic-chemistry.org The Stetter reaction can be used to synthesize 1,4-dicarbonyl compounds, which are structurally related to the target molecule. wikipedia.org For the synthesis of this compound, a conceivable Stetter reaction could involve the coupling of 4-chlorobenzaldehyde with an appropriate α,β-unsaturated ketone. The reaction provides a direct route to γ-keto compounds. organic-chemistry.orgirapa.org The scope of the Stetter reaction is broad, and it can be performed both inter- and intramolecularly, as well as in an asymmetric fashion. wikipedia.orgmountainscholar.org

Enolate alkylation is a classic and versatile method for forming carbon-carbon bonds at the α-position of a carbonyl group. chemistrysteps.commasterorganicchemistry.com The process involves the deprotonation of a ketone to form a nucleophilic enolate, which then reacts with an electrophile, such as an alkyl halide, in an SN2 reaction. chemistrysteps.comegyankosh.ac.in For the synthesis of this compound, this strategy could involve the alkylation of an enolate derived from a suitable ketone with a 4-chlorobenzyl halide. The choice of base is critical for the regioselective formation of the enolate. chemistrysteps.com Sterically hindered bases like lithium diisopropylamide (LDA) are often used to form the kinetic enolate, while less hindered bases can lead to the thermodynamic enolate. chemistrysteps.com A direct synthesis of this compound has been reported using n-butyl lithium and copper(I) cyanide, which generates a Gilman-like reagent that reacts with a suitable precursor.

Enolate PrecursorAlkylating AgentBaseKey FeatureReference
KetoneAlkyl halideLDAForms kinetic enolate chemistrysteps.com
β-ketoesterAlkyl halideSodium ethoxideRelatively acidic α-protons libretexts.org

Transition Metal-Catalyzed Coupling Reactions for Chlorophenyl Incorporation

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, particularly between aryl groups and alkyl chains. eie.grchemie-brunschwig.ch Reactions such as the Suzuki, Negishi, and Stille couplings are widely used in organic synthesis. chemie-brunschwig.ch In the context of synthesizing this compound, a plausible strategy would involve the coupling of a 4-chlorophenyl organometallic reagent with a hexanone derivative bearing a suitable leaving group (e.g., a halide or triflate) at the appropriate position.

For example, a Suzuki coupling could be employed, which typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. chemie-brunschwig.ch A possible route could therefore be the reaction of 4-chlorophenylboronic acid with a halogenated hexan-2-one. The choice of palladium catalyst, ligands, and base is crucial for the efficiency and selectivity of the coupling reaction. These methods offer a high degree of functional group tolerance and are often used in the synthesis of complex molecules. mdpi.comresearchgate.net

Coupling ReactionAryl ComponentAlkyl/Vinyl ComponentCatalystReference
SuzukiArylboronic acidOrganic halide/triflatePalladium complex chemie-brunschwig.chysu.am
NegishiOrganozinc reagentOrganic halidePalladium or Nickel complex chemie-brunschwig.ch
StilleOrganotin reagentOrganic halidePalladium complex chemie-brunschwig.ch

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of aryl ketones like this compound, traditional methods such as Friedel-Crafts acylation often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, which pose environmental and safety concerns. Consequently, research has shifted towards more sustainable alternatives, including solvent-free reactions and energy-efficient techniques like microwave irradiation. bspublications.netresearchgate.net

Performing reactions without a solvent, or under neat conditions, is a primary goal of green chemistry. This approach minimizes waste, simplifies purification, and can sometimes lead to enhanced reaction rates and selectivity. Several C-C bond-forming reactions, crucial for ketone synthesis, have been successfully adapted to solvent-free conditions.

One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation. While traditionally solvent-intensive, solvent-free versions have been developed. For instance, the reaction of an activated acyl chloride or anhydride (B1165640) with an aromatic substrate can be achieved by grinding the reactants with a solid acid catalyst.

Another relevant solvent-free method is the aldol condensation, which can be used to form precursors to the target ketone. Research has demonstrated the successful synthesis of chalcones, which are α,β-unsaturated ketones, by grinding an aromatic aldehyde with a ketone in the presence of a solid base like sodium hydroxide. rsc.org For example, the Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde (B42025) proceeds efficiently under solvent-free conditions to yield (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one. rsc.org Similarly, the synthesis of various 4-oxoalkane-1,1,2,2-tetracarbonitriles, including a derivative from 4-chloroacetophenone, has been achieved in minutes under solvent-free conditions using p-toluenesulfonic acid as a catalyst, a significant improvement over traditional methods that take days. researchgate.net

Furthermore, multicomponent reactions under solvent-free conditions offer an efficient route to complex molecules. The Mannich reaction, which forms a β-amino ketone, has been effectively carried out without solvents. A notable example is the synthesis of various Mannich bases catalyzed by hafnium(IV) triflate (Hf(OTf)₄), where reactions between an aldehyde, an amine, and a ketone proceed in high yields at room temperature. mdpi.com This methodology has been applied to synthesize compounds like 1-((4-chlorophenyl)amino)-1-(p-tolyl)hexan-3-one, demonstrating the viability of creating complex structures containing the 4-chlorophenylamino moiety under solvent-free conditions. mdpi.com

Reaction TypeReactantsCatalyst/ConditionsRelevant Product ExampleReference
Aldol Condensation4´-Chloroacetophenone, BenzaldehydeSolid NaOH, Grinding(E)-1-(4'-Chlorophenyl)-3-phenyl-2-propen-1-one rsc.org
Michael AdditionKetone, Tetracyanoethylenep-Toluenesulfonic acid, Solvent-free, Δ4-(4-Chlorophenyl)-3-methyl-4-oxobutane-1,1,2,2-tetracarbonitrile researchgate.net
Mannich ReactionAryl Ketone, Aldehyde, AmineHf(OTf)₄, Solvent-free, rt1-((4-Chlorophenyl)amino)-1-(p-tolyl)hexan-3-one mdpi.com

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating. bspublications.netresearchgate.net The mechanism involves the direct heating of polar molecules and ions through dipolar polarization and ionic conduction, resulting in rapid and uniform temperature increases. researchgate.net This technique is highly compatible with green chemistry principles, especially when used in conjunction with solvent-free conditions or environmentally benign solvents like water or ethanol. bspublications.net

The synthesis of this compound can be envisioned through microwave-assisted variants of classical reactions. For example, a microwave-assisted Friedel-Crafts reaction between 4-chlorophenylacetyl chloride and a suitable organometallic reagent or a microwave-promoted coupling reaction could significantly reduce reaction times.

The utility of microwave heating has been demonstrated in various syntheses involving structurally related compounds. In the multicomponent Mannich reaction, microwave irradiation has been shown to produce β-amino ketones in high yields and short reaction times. rasayanjournal.co.in For instance, the synthesis of 3-(4-Chlorophenyl)-1-phenyl-3-(phenylamino)propan-1-one was efficiently achieved using this method. rasayanjournal.co.in Similarly, the Claisen-Schmidt condensation to form chalcones, such as (E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, is significantly accelerated by microwave irradiation. mdpi.com The Hantzsch reaction, a multicomponent synthesis for dihydropyridines, has also been successfully performed using microwaves to prepare complex molecules from starting materials like 5-chlorosalicylaldehyde. tubitak.gov.tr These examples underscore the potential of microwave technology to enhance the synthesis of ketones and their derivatives. univpancasila.ac.id

Reaction TypeKey Starting MaterialsConditionsRelevant Product ExampleReference
Mannich Reaction4-Chlorobenzaldehyde, Aniline, AcetophenoneSNPs catalyst, Microwave (240 W)3-(4-Chlorophenyl)-1-phenyl-3-(phenylamino)propan-1-one rasayanjournal.co.in
Claisen-Schmidt Condensation4-Morpholinoacetophenone, 4-ChlorobenzaldehydeKOH, Ethanol, Microwave(E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one mdpi.com
Hantzsch Dihydropyridine Synthesis5-Chlorosalicylaldehyde, Alkyl Acetoacetate, Ammonium AcetateEthanol, Microwave (50 W)Condensed 1,4-Dihydropyridines tubitak.gov.tr

Stereoselective Synthesis of Enantiomeric Forms of this compound

The presence of a stereocenter at the C2 position of this compound means it can exist as two enantiomers. The synthesis of single enantiomers is of paramount importance, as different enantiomers of a molecule often exhibit distinct biological activities. The development of stereoselective methods to access such chiral ketones is a significant area of research. Methodologies include asymmetric alkylation, asymmetric hydrogenation of a corresponding unsaturated precursor, and kinetic resolution.

A common strategy for creating α-chiral ketones is the asymmetric alkylation of a ketone enolate using a chiral auxiliary or a chiral phase-transfer catalyst. This approach allows for the introduction of the butyl group at the C2 position in a stereocontrolled manner.

Alternatively, the enantioselective reduction of a prochiral precursor, such as 1-(4-chlorophenyl)hex-3-en-2-one, can yield the chiral saturated ketone. Biocatalysis offers a powerful green approach for such transformations. The enantioselective bioreduction of prochiral ketones using enzymes or whole-cell systems is well-established. For example, ketones like hexan-2-one and 1-(4-fluorophenyl)ethanone have been successfully reduced to their corresponding chiral alcohols with high enantiomeric excess using microorganisms like Geotrichum candidum. researchgate.net This suggests that a biocatalytic approach could be highly effective for producing enantiopure (S)- or (R)-1-(4-Chlorophenyl)hexan-2-ol, which can then be oxidized to the desired ketone.

Dynamic kinetic resolution (DKR) is another powerful technique that combines the resolution of a racemic mixture with in situ racemization of the unwanted enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer. This has been applied to the synthesis of chiral alcohols from ketones, where a lipase (B570770) selectively acylates one enantiomer of a rapidly racemizing secondary alcohol. mdpi.com

Furthermore, the direct catalytic asymmetric synthesis of α,α-dihalogenated ketones has been reported, which can serve as versatile precursors for various chiral molecules through subsequent stereoselective nucleophilic substitution. nih.gov The development of chiral phosphoric acid catalysts has also enabled highly enantioselective Friedel-Crafts-type reactions to produce complex chiral molecules containing the 1-(4-chlorophenyl) moiety with excellent enantiomeric excess (ee). nih.govrsc.org These advanced catalytic systems highlight the potential for developing a direct, highly enantioselective synthesis for the specific enantiomeric forms of this compound.

Synthetic StrategyKey TransformationCatalyst/Reagent TypeApplicability to Target CompoundReference
Asymmetric AlkylationEnolate AlkylationChiral Auxiliary or Phase-Transfer CatalystDirect introduction of the butyl group at C2.General Method
Biocatalytic ReductionAsymmetric reduction of a prochiral α,β-unsaturated ketoneWhole-cell biocatalysts (e.g., Geotrichum candidum)Reduction of 1-(4-chlorophenyl)hex-1-en-3-one or a related precursor. researchgate.net
Dynamic Kinetic Resolution (DKR)Enzymatic acylation of a racemic alcohol intermediateLipase and a racemization catalystResolution of racemic 1-(4-chlorophenyl)hexan-2-ol. mdpi.com
Asymmetric C-C Bond FormationEnantioselective Friedel-Crafts ReactionChiral Phosphoric AcidDemonstrates high stereocontrol for reactions involving the 4-chlorophenyl group. nih.govrsc.org

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific compound This compound is not available in publicly accessible databases. As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline.

To fulfill the user's request for a "thorough, informative, and scientifically accurate" article, specific experimental data is required for each of the outlined sections. This includes:

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation

Mass Spectrometric Fragmentation Pathway Analysis:Although the fragmentation patterns of ketones are well-understood in principle, a specific Gas Chromatography-Mass Spectrometry (GC-MS) analysis detailing the precise fragmentation pathway and relative abundances of fragment ions for 1-(4-Chlorophenyl)hexan-2-one could not be found.

Generating content for these sections without specific data would result in hypothetical or predicted information, which would not meet the standard of "detailed research findings" and could be scientifically inaccurate. Therefore, the article cannot be constructed as requested.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the analysis of this compound, an LC system would first separate the compound from any impurities. The separated compound would then be introduced into a mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion, and the resulting fragmentation pattern would offer valuable information for structural elucidation.

Hypothetical LC-MS/MS Data Table for this compound

Parameter Expected Value
Molecular Formula C₁₂H₁₅ClO
Exact Mass 210.0811
Observed [M+H]⁺ (HRMS) Data not available

| Major Fragment Ions (MS/MS) | Data not available |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Anticipated FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ketone) ~1715
C-Cl (Aromatic) ~1090
C-H (sp³ Aliphatic) ~2850-2960

| C=C (Aromatic Ring) | ~1490, 1590 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would reveal vibrations of the carbon skeleton and other symmetric bonds.

Anticipated Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Breathing ~1000
C-Cl Stretch Data not available

| C=O Stretch | Data not available |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands related to the electronic transitions of the chlorophenyl group and the carbonyl group.

Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

Electronic Transition Expected Wavelength Range (nm)
π → π (Aromatic Ring)* ~220-270

It is important to reiterate that the numerical values and spectral data presented in the tables are hypothetical and based on general principles of spectroscopy for similar chemical structures. Without experimental data for this compound, a detailed and accurate analysis as per the requested outline cannot be completed.

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Hexan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools in computational chemistry that provide insights into the geometric and electronic properties of molecules. These methods, particularly Density Functional Theory (DFT), are employed to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 1-(4-Chlorophenyl)hexan-2-one, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can be performed to determine its most stable geometric configuration, a process known as geometry optimization. nih.gov This optimization minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry provides a clear picture of the molecule's shape. For this compound, this would involve determining the precise arrangement of the chlorophenyl ring, the hexane chain, and the ketone group.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, these theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond Lengths (Å) C=O1.21
C-Cl1.75
C-C (aromatic)1.39 - 1.41
C-C (aliphatic)1.52 - 1.54
**Bond Angles (°) **C-C-C (ketone)118.5
C-C-Cl (aromatic)119.8
Dihedral Angles (°) C-C-C-C (hexane chain)~180 (anti-periplanar)

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the hexane chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies. nih.gov By systematically rotating the dihedral angles of the flexible parts of the molecule and calculating the energy at each step, a potential energy surface or energy landscape can be generated. arxiv.org

This landscape reveals the various stable conformers (local energy minima) and the transition states (saddle points) that connect them. nih.gov For this compound, this analysis would identify the most stable arrangement of the hexan-2-one chain relative to the chlorophenyl ring. The global minimum on this energy landscape corresponds to the most stable and, therefore, the most populated conformation of the molecule at equilibrium. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties. nih.gov

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gap and Chemical Hardness/Softness

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, other important chemical reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. researchgate.netresearchgate.net Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, while softness is the reciprocal of hardness and indicates how easily the molecule can be polarized. Hard molecules have a large HOMO-LUMO gap, whereas soft molecules have a small gap. researchgate.net

Hypothetical Frontier Molecular Orbital and Reactivity Data for this compound

ParameterValue (eV)
HOMO Energy -6.85
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 5.90
Chemical Hardness (η) 2.95
Chemical Softness (S) 0.34

Global and Local Reactivity Indices

While global indices describe the molecule as a whole, local reactivity indices, such as Fukui functions, identify the most reactive sites within a molecule. chemrxiv.org These functions indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. By analyzing the Fukui functions, one can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. rsc.org

Hypothetical Global and Local Reactivity Indices for this compound

Global Reactivity IndexValue (eV)
Electronegativity (χ) 3.90
Chemical Potential (μ) -3.90
Electrophilicity Index (ω) 2.58
Local Reactivity Site Predicted Attack Type
Carbonyl CarbonNucleophilic Attack
Oxygen of CarbonylElectrophilic Attack
Aromatic RingElectrophilic Substitution

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. researchgate.net Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic attack. Conversely, the carbonyl carbon atom would be expected to have a positive potential (blue), rendering it susceptible to nucleophilic attack. The chlorophenyl ring would exhibit a more complex potential distribution due to the interplay of the aromatic pi-system and the electron-withdrawing nature of the chlorine atom. The MEP map is a powerful tool for predicting intermolecular interactions and the regioselectivity of chemical reactions. mdpi.com

Theoretical Prediction of Spectroscopic Properties

GIAO Method for NMR Chemical Shift Calculation

No studies were found that applied the Gauge-Including Atomic Orbital (GIAO) method to calculate the ¹H and ¹³C NMR chemical shifts for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

There is no available research detailing the use of Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra (UV-Vis) of this compound, including information on maximum absorption wavelengths (λmax), oscillator strengths, and major electronic transitions.

Topological Analysis of Electron Density (AIM and RDG) for Intermolecular Interactions

No publications were identified that have conducted Atoms in Molecules (AIM) or Reduced Density Gradient (RDG) analysis on this compound to investigate its non-covalent intermolecular interactions.

Due to the absence of specific research on this compound, it is not possible to generate the requested article without fabricating data, which would compromise scientific accuracy.

Supramolecular Chemistry and Intermolecular Interactions of 1 4 Chlorophenyl Hexan 2 One Systems

Analysis of Hydrogen Bonding Networks (C-H···O, C-H···Cl)

A detailed analysis of the hydrogen bonding networks in the crystal structure of 1-(4-chlorophenyl)hexan-2-one would require precise geometric data from X-ray crystallography. Based on its chemical structure, the compound possesses potential hydrogen bond donors and acceptors that could lead to the formation of a supramolecular assembly.

The carbonyl oxygen atom is a primary hydrogen bond acceptor and would be expected to participate in weak C-H···O hydrogen bonds. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal packing. The hydrogen atoms of the chlorophenyl ring and the hexan-2-one moiety could act as donors.

Halogen Bonding Interactions Involving the Chlorine Atom

The chlorine atom in this compound could also participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength and directionality of halogen bonds make them a valuable tool in crystal engineering.

In the solid state of this compound, the chlorine atom could potentially form halogen bonds with the carbonyl oxygen atom of a neighboring molecule (Cl···O) or another chlorine atom (Cl···Cl). The geometric arrangement of these interactions, specifically the R-X···A angle (where X is the halogen and A is the acceptor), would determine their classification as Type I or Type II halogen bonds. A detailed crystallographic study would be necessary to identify and characterize these potential interactions.

Aromatic π-Interactions (C-H···π, π-π Stacking)

The presence of the 4-chlorophenyl ring in the molecule suggests the likelihood of aromatic π-interactions contributing to the supramolecular structure. These can include:

C-H···π interactions: Where a C-H bond from the hexan-2-one chain or another chlorophenyl ring interacts with the electron-rich π-system of an adjacent aromatic ring.

π-π Stacking: Involving face-to-face or offset stacking of the chlorophenyl rings of adjacent molecules. The geometry of this stacking (e.g., centroid-to-centroid distance, slip angle) would provide insights into the nature and strength of the interaction.

The specific arrangement and energetics of these π-interactions are fundamental to understanding the self-assembly of the molecules in the crystal lattice.

Chalcogen Bonding and Other Unorthodox Nonbonded Contacts

Chalcogen bonding involves the non-covalent interaction of an electrophilic region on a covalently bonded chalcogen atom (in this case, the carbonyl oxygen) with a nucleophilic species. While less common than hydrogen or halogen bonding, these interactions can influence crystal packing. A detailed analysis of the crystal structure of this compound would be required to identify any potential chalcogen bonds or other unorthodox nonbonded contacts, such as C···O or C···Cl interactions, that deviate from standard van der Waals distances and contribute to the stability of the solid-state structure.

Quantitative Assessment of Non-Covalent Interactions

A quantitative understanding of the intermolecular interactions is crucial for a complete picture of the supramolecular chemistry of this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact corresponding to specific interactions.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Exploration of Reaction Mechanisms for Functional Group Transformations on the Hexanone Skeleton

The hexanone skeleton of 1-(4-Chlorophenyl)hexan-2-one offers several sites for functional group transformations, primarily centered around the carbonyl group and the adjacent α-carbons.

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic. This site is susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol.

Reduction: Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-(4-Chlorophenyl)hexan-2-ol. The mechanism involves the transfer of a hydride ion to the carbonyl carbon.

Grignard Reaction: Organometallic reagents such as Grignard reagents (R-MgX) add to the carbonyl group, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

Reactions at the α-Carbon: The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in several reactions.

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. The reaction proceeds through an enol or enolate intermediate, which then attacks a halogen molecule.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.

Representative Functional Group Transformations of this compound

Reaction Reagent Product
Reduction NaBH₄, CH₃OH 1-(4-Chlorophenyl)hexan-2-ol
Grignard Reaction CH₃MgBr, then H₃O⁺ 2-(4-Chlorophenylmethyl)-2-heptanol
α-Bromination Br₂, CH₃COOH 1-Bromo-1-(4-chlorophenyl)hexan-2-one

Detailed Studies of Substituent Effects on Reaction Selectivity and Rate

The substituents on the this compound molecule, namely the 4-chlorophenyl group and the butyl group attached to the carbonyl, significantly influence the reactivity and selectivity of its transformations.

Electronic Effects of the 4-Chlorophenyl Group: The chlorine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution. However, the chlorine atom also has lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which is an electron-donating effect (+R). While the inductive effect is generally stronger, making the ring less reactive than benzene (B151609), the resonance effect directs incoming electrophiles to the ortho and para positions.

Steric Effects: The bulky nature of the hexanone side chain can sterically hinder attack at the ortho positions of the aromatic ring, potentially favoring substitution at the other ortho position or the para position (which is already occupied by the chloro group).

Influence of Substituents on Reaction Rates in Electrophilic Aromatic Substitution

Substituent Effect on Ring Directing Effect Relative Rate of Nitration (vs. Benzene)
-Cl Deactivating ortho, para 0.033
-CH₃ Activating ortho, para 25

This table provides general data for monosubstituted benzenes to illustrate the principles.

Investigation of Intramolecular Cyclization Pathways leading to Hexanone-Fused Systems

Under certain conditions, this compound can undergo intramolecular cyclization to form fused ring systems. These reactions are typically promoted by strong acids or bases.

One plausible pathway is an intramolecular Friedel-Crafts acylation. In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the carbonyl oxygen can coordinate with the Lewis acid, enhancing the electrophilicity of the carbonyl carbon. Alternatively, an enol or enolate intermediate can be formed, which can then attack the aromatic ring. For cyclization to occur, the hexanone chain must be able to fold back to allow the reacting centers to come into proximity.

For this compound, cyclization would likely involve the α-carbon of the ketone (C1) or the γ-carbon (C3) attacking the aromatic ring. Attack from the enolate at C1 would lead to a five-membered ring, while attack from a different position along the chain could lead to larger rings. The regioselectivity of this cyclization on the aromatic ring would be influenced by the directing effects of the chloro and the alkyl ketone substituents.

A potential intramolecular cyclization could lead to the formation of a tetralone derivative. For example, if the terminal methyl group of the hexyl chain were functionalized to an electrophilic center, it could be attacked by the electron-rich aromatic ring.

Plausible Intramolecular Cyclization Products

Reactant Derivative Reaction Condition Major Cyclization Product
This compound Strong Acid (e.g., H₂SO₄) 6-Chloro-1-methyl-3,4-dihydronaphthalen-1(2H)-one

These are hypothetical pathways based on known organic reactions.

Reaction Kinetics and Thermodynamics Studies of Key Transformations

The study of reaction kinetics provides insights into the rates of chemical reactions, while thermodynamics determines the position of equilibrium.

Kinetics: The rate of a reaction involving this compound will depend on several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For instance, in the reduction of the ketone with NaBH₄, the reaction is typically first order in both the ketone and the hydride reagent. The rate of electrophilic aromatic substitution on the chlorophenyl ring will be slower than that of benzene due to the deactivating effect of the chlorine atom.

Illustrative Thermodynamic Data for Ketone Reactions

Reaction Type Typical ΔH (kJ/mol) Typical ΔS (J/mol·K) Notes
Ketone Reduction -80 to -100 -50 to -100 Generally spontaneous at room temperature.
Grignard Addition -100 to -150 -100 to -150 Highly exothermic and typically irreversible.

These values are representative and can vary depending on the specific ketone and reaction conditions.

The equilibrium of a reaction can be shifted by changing the reaction conditions. For example, in an esterification reaction (if the ketone were first converted to a carboxylic acid), removing the water formed would drive the equilibrium towards the product side, according to Le Chatelier's principle.

Environmental Fate and Degradation Pathways of Chlorinated Ketones

Theoretical and Experimental Studies on Photodegradation Mechanisms in Environmental Media

The photodegradation of chlorinated aromatic compounds is a critical process influencing their persistence in the environment. While direct photolysis of 1-(4-Chlorophenyl)hexan-2-one by sunlight may be limited by the absorption spectrum of the molecule, indirect photolytic processes, mediated by photochemically produced reactive species, are likely to be more significant.

Theoretical studies and experimental evidence from analogous compounds, such as chlorobenzene (B131634), suggest that the primary mechanism of photodegradation in aqueous environments involves the action of hydroxyl radicals (•OH). These highly reactive species can be generated from the photolysis of nitrate and dissolved organic matter. The reaction of •OH with the aromatic ring of this compound can lead to the formation of hydroxylated intermediates. Subsequent reactions can result in the cleavage of the aromatic ring and, eventually, mineralization to carbon dioxide and water.

The presence of the chlorine atom on the phenyl ring can influence the rate and pathway of photodegradation. The carbon-chlorine bond can be susceptible to photolytic cleavage, leading to dechlorination and the formation of less chlorinated or non-chlorinated aromatic ketones. The quantum yield of this process, however, is highly dependent on the specific molecular structure and the environmental matrix.

Table 1: Factors Influencing the Photodegradation of Chlorinated Aromatic Ketones

FactorInfluence on Photodegradation
Wavelength of Light Shorter UV wavelengths generally lead to higher degradation rates.
pH of the Medium Can affect the speciation of the compound and the generation of reactive oxygen species.
Presence of Photosensitizers Dissolved organic matter and nitrate can accelerate degradation through the production of reactive intermediates.
Oxygen Concentration Molecular oxygen can participate in photooxidation reactions, leading to the formation of various degradation products.

Microbial Biodegradation Pathways and Biotransformation Products

The microbial-mediated degradation of chlorinated ketones is a key process in their removal from contaminated soils and sediments. The structural features of this compound, specifically the ketone group and the chlorinated aromatic ring, make it susceptible to enzymatic attack by various microorganisms.

Enzymatic Degradation Routes by Microorganisms

A probable initial step in the microbial degradation of this compound is a Baeyer-Villiger oxidation . This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This enzymatic step is crucial as it transforms the relatively stable ketone into a more readily hydrolyzable ester.

Following the initial oxidation, the resulting ester, likely 4-chlorophenyl pentyl acetate, would be susceptible to hydrolysis by esterases, yielding 4-chlorophenol and pentanoic acid. The degradation of 4-chlorophenol is a well-studied pathway involving further enzymatic reactions. Monooxygenases and dioxygenases can hydroxylate the aromatic ring, leading to the formation of chlorocatechols. These catechols are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, ultimately leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

Identification of Intermediate Metabolites

Based on the proposed enzymatic pathways for analogous compounds like 4-chloroacetophenone, a number of intermediate metabolites can be hypothesized for the biodegradation of this compound.

Table 2: Hypothetical Intermediate Metabolites in the Biodegradation of this compound

Proposed IntermediatePreceding CompoundEnzymatic Step
4-Chlorophenyl pentyl acetateThis compoundBaeyer-Villiger oxidation
4-Chlorophenol4-Chlorophenyl pentyl acetateEster hydrolysis
Pentanoic acid4-Chlorophenyl pentyl acetateEster hydrolysis
4-Chlorocatechol4-ChlorophenolHydroxylation
Muconic acid derivatives4-ChlorocatecholRing cleavage

The identification of these intermediates in laboratory or field studies would provide strong evidence for the proposed degradation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the separation and identification of these transient compounds.

Chemical Stability and Hydrolytic Pathways in Aqueous Environments

The chemical stability of this compound in aqueous environments is primarily governed by its susceptibility to hydrolysis. While ketones are generally considered to be relatively stable towards hydrolysis under neutral pH conditions, the presence of the chlorine atom on the phenyl ring and the structure of the alkyl chain can influence its reactivity.

The hydrolysis of the carbon-chlorine bond on the aromatic ring is generally slow under typical environmental conditions. However, the ketone group could potentially influence the electronic properties of the aromatic ring, although a significant effect on the C-Cl bond stability is not expected.

The most likely site for abiotic hydrolysis, albeit slow, would be the carbonyl group. However, this reaction is generally not considered a major degradation pathway for simple ketones in the environment. The rate of hydrolysis is expected to be highly dependent on pH and temperature. Under strongly acidic or basic conditions, the rate of hydrolysis may increase, but such conditions are not typical of most natural water bodies.

Table 3: Factors Affecting the Chemical Stability of Chlorinated Ketones in Water

ParameterEffect on Stability
pH Hydrolysis rates may increase at extreme pH values (both acidic and basic).
Temperature Higher temperatures generally increase the rate of hydrolytic reactions.
Presence of Catalysts Certain metal ions or mineral surfaces could potentially catalyze hydrolysis, although this is not well-documented for this class of compounds.

Advanced Analytical Method Development for Research Applications

Development and Validation of Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of "1-(4-Chlorophenyl)hexan-2-one" from complex matrices, enabling accurate quantification and isolation. The development of these methods focuses on achieving optimal resolution, sensitivity, and analysis time.

Reverse-phase HPLC and UHPLC are primary techniques for the analysis of "this compound" due to its moderate polarity. Method development involves the systematic optimization of stationary phase, mobile phase composition, and detector settings.

For analogous compounds like 1-Phenylhexan-2-one, successful separation has been achieved using C18 stationary phases. sielc.com A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com UHPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), offer significant advantages in terms of resolution and speed over traditional HPLC methods. sielc.com

Detailed Research Findings: A hypothetical UHPLC method for "this compound" was developed based on methods for similar aromatic ketones. The method utilizes a C18 reversed-phase column and a gradient elution profile. The validation of this method would include assessments of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). The acceptance criteria for these parameters are established based on regulatory guidelines.

Interactive Data Table: Exemplary UHPLC Method Parameters

ParameterCondition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector UV at 254 nm
Expected Retention Time ~ 3.5 min

Gas chromatography is a suitable technique for the analysis of "this compound" due to its volatility. For enhanced sensitivity and improved chromatographic performance, derivatization of the ketone functional group is often employed.

A common derivatization agent for ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. sigmaaldrich.comnih.gov These derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD) or can be analyzed by mass spectrometry (GC-MS). nih.govresearchgate.net

Interactive Data Table: Hypothetical GC-MS Method Parameters for PFBHA Derivative

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mass Spectrometry (Scan or SIM mode)

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of a wide range of compounds, including chiral and achiral molecules. sphinxsai.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. SFC offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. sphinxsai.com

Detailed Research Findings: For a compound like "this compound," an SFC method would typically employ a packed column with a stationary phase similar to those used in normal-phase HPLC. The separation is influenced by the composition of the mobile phase (CO2 and modifier) and the back pressure, which controls the density of the supercritical fluid. Method development would focus on optimizing these parameters to achieve the desired separation. SFC is particularly advantageous for chiral separations, as will be discussed in section 8.4.

Advanced Mass Spectrometry Techniques for Trace Analysis and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with a chromatographic technique (e.g., GC-MS or LC-MS), is an indispensable tool for the trace analysis and structural confirmation of "this compound."

Under electron ionization (EI) conditions, the fragmentation pattern of "this compound" can be predicted based on the fragmentation of analogous structures like 1-phenylhexan-2-one and 4'-chlorobutyrophenone. nist.govchegg.comnih.gov The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.

Predicted Fragmentation Pattern:

Molecular Ion (M+•): The peak corresponding to the intact molecule.

McLafferty Rearrangement: A characteristic fragmentation for ketones, which would result in a specific neutral loss.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions. A prominent fragment would be the 4-chlorobenzyl cation or a related fragment.

Loss of the Butyl Group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group of the hexanoyl chain.

Interactive Data Table: Predicted Key Mass Fragments for this compound

m/z (predicted)Proposed Fragment Ion
210/212[M]+• (Molecular ion with 35Cl/37Cl isotopes)
139/141[Cl-C6H4-CO]+ (4-Chlorobenzoyl cation)
125/127[Cl-C6H4-CH2]+ (4-Chlorobenzyl cation)
111/113[C6H4Cl]+ (Chlorophenyl cation)
91[C7H7]+ (Tropylium ion, from rearrangement)
71[C4H9CO]+ (Hexanoyl fragment)
57[C4H9]+ (Butyl cation)

For trace analysis, techniques like tandem mass spectrometry (MS/MS) provide high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of "this compound." Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on data from structurally similar compounds like 1-phenyl-2-hexanone and substituted acetophenones, the chemical shifts for "this compound" can be predicted. chemicalbook.comnih.govcdnsciencepub.comcdnsciencepub.com

¹H NMR: The aromatic protons on the chlorophenyl ring would appear as two doublets in the aromatic region (around 7.0-8.0 ppm). The methylene protons adjacent to the carbonyl and the phenyl ring would show distinct signals. The protons of the butyl chain would appear as multiplets in the upfield region.

¹³C NMR: The carbonyl carbon would have a characteristic chemical shift in the downfield region (around 200 ppm). The aromatic carbons would appear in the range of 120-140 ppm. The carbons of the aliphatic chain would be found in the upfield region.

Quantitative NMR (qNMR): qNMR is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. acs.orgemerypharma.comaist.go.jpresearchgate.net The purity of "this compound" can be accurately determined by dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent. The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.

Interactive Data Table: Key Considerations for qNMR Purity Assessment

ParameterRequirement
Internal Standard Must have high purity, be stable, and have signals that do not overlap with the analyte.
Solvent Must fully dissolve both the analyte and the internal standard.
Relaxation Delay (d1) Should be at least 5 times the longest T1 relaxation time of the protons being quantified.
Signal Integration Accurate integration of non-overlapping signals is crucial.
Weighing Precise and accurate weighing of both the analyte and the internal standard is essential.

Development of Enantioselective Analytical Methods for Chiral Resolution

Since "this compound" is a chiral molecule, the development of enantioselective analytical methods is crucial for studying its stereochemistry. Chiral HPLC and SFC are the most common techniques for the separation of enantiomers. phenomenex.comchromatographyonline.com

Detailed Research Findings: The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have shown high enantioselectivity for a broad range of compounds, including ketones. nih.goveijppr.com Method development involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution. nih.gov

For "this compound," a normal-phase HPLC method using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) on a polysaccharide-based CSP would be a primary approach. Chiral SFC is also a highly effective alternative, often providing faster and more efficient separations. nih.govresearchgate.net The validation of an enantioselective method would include the determination of enantiomeric resolution, selectivity, and the limit of quantification for the minor enantiomer.

Interactive Data Table: Common Chiral Stationary Phases for Ketone Resolution

CSP TypeCommon Trade NamesTypical Mobile Phase Mode
Polysaccharide-based Chiralcel, ChiralpakNormal Phase, Polar Organic, Reversed Phase
Pirkle-type Whelk-O, PhenylglycineNormal Phase, Polar Organic
Macrocyclic Antibiotic ChirobioticPolar Organic, Reversed Phase
Crown Ether-based CrownpakReversed Phase (for primary amines)

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and cost-effectiveness. aga-analytical.com.plictsl.net It is particularly indispensable for the real-time monitoring of chemical reactions and for the high-throughput screening of reaction conditions. fishersci.comresearchgate.net In the context of synthesizing intermediates like this compound, TLC provides immediate qualitative data on the progress of a reaction, allowing chemists to make informed decisions about reaction times, completeness of conversion, and the presence of byproducts. youtube.comchemistryhall.com

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). ictsl.netchemistryhall.com Compounds are separated based on their polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances, leading to a lower Rf value. chemistryhall.com

For a typical synthesis of this compound, a researcher would monitor the consumption of the starting materials and the formation of the product. This is achieved by periodically taking a small aliquot from the reaction mixture and spotting it onto a TLC plate alongside spots of the pure starting material(s) and a "co-spot" (a spot where both the reaction mixture and starting material are applied). rochester.edusilicycle.com The plate is then developed in a suitable solvent system. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the newly formed product, this compound, will appear and intensify. youtube.com The reaction is generally considered complete when the starting material spot is no longer visible.

The selection of the mobile phase is critical for achieving clear separation. For moderately polar ketones like this compound, common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. orgsyn.orgnih.govrsc.org Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic ring in the compound allows for UV absorbance. rsc.org Alternatively, chemical staining agents can be used. nih.gov

While specific TLC data for this compound is not extensively published, data from structurally analogous compounds provides valuable insight. For instance, the related compound 1-(4-Chlorophenyl)-5-hexen-2-one has a reported Rf value of 0.59. wiley-vch.de This suggests that this compound would exhibit similar chromatographic behavior. The table below illustrates a hypothetical, yet typical, TLC analysis for a reaction producing this compound.

Table 1: Illustrative TLC Data for Reaction Monitoring

This table is for illustrative purposes, showing typical Rf values in a common solvent system. The value for the analogous compound is from published research wiley-vch.de.

CompoundRoleHypothetical Rf Value (Hexane:Ethyl Acetate 4:1)Notes
4-Chlorophenylacetic AcidStarting Material0.15More polar due to the carboxylic acid group, resulting in a low Rf.
This compoundProduct~0.55-0.65Less polar than the starting acid. Rf is estimated based on the analogous compound 1-(4-Chlorophenyl)-5-hexen-2-one (Rf = 0.59) wiley-vch.de.
ImpurityByproductVariesThe presence of additional spots indicates impurities or byproducts.

Beyond single reaction monitoring, TLC is a powerful tool for screening. Multiple reaction variations, such as different catalysts, solvents, or temperatures, can be run simultaneously on a small scale. The outcomes of these parallel reactions can be spotted side-by-side on a single TLC plate, offering a rapid and direct visual comparison of their efficiency and cleanliness. ictsl.netfishersci.com This allows for the swift optimization of reaction conditions without the need for more time-consuming analytical methods for each trial.

Synthesis and Reactivity of Advanced Derivatives of 1 4 Chlorophenyl Hexan 2 One

Design and Synthesis of Analogues with Modified Alkyl Chains

The hexanone core of 1-(4-chlorophenyl)hexan-2-one provides multiple sites for structural modification, particularly along its n-butyl alkyl chain. Synthetic strategies often focus on the α-carbon (C1) and the γ-carbon (C3) to introduce branching, unsaturation, or functional groups, thereby modulating the compound's steric and electronic properties.

A primary method for modifying the alkyl chain is through the generation of an enolate at the C1 position, followed by alkylation. This classical approach allows for the introduction of a variety of alkyl or functionalized alkyl groups. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an alkyl halide (R-X) can yield α-substituted analogues.

Another strategy involves the functionalization at the γ-position. Palladium-catalyzed γ-arylation of related β,γ-unsaturated ketones has been demonstrated as a viable method for introducing aryl groups at this position researchgate.net. This suggests that conversion of this compound to a corresponding unsaturated derivative could enable similar modifications. Furthermore, photoredox catalysis in combination with organocatalysis has been shown to facilitate the β-arylation of ketones, a process that could potentially be adapted for the γ-position of the hexanone chain under specific conditions princeton.edu.

The table below outlines potential synthetic modifications to the alkyl chain of this compound and the synthetic approaches that could be employed.

Analogue Structure Modification Type Potential Synthetic Strategy
1-(4-Chlorophenyl)-1-methylhexan-2-oneα-AlkylationEnolate formation (e.g., with LDA) followed by reaction with methyl iodide.
1-(4-Chlorophenyl)-3-phenylhexan-2-oneγ-ArylationConversion to a β,γ-unsaturated ketone followed by Pd-catalyzed arylation. researchgate.net
1-(4-Chlorophenyl)hex-5-en-2-oneIntroduction of UnsaturationWittig reaction on a protected γ-ketoaldehyde precursor.
1-(4-Chlorophenyl)-3-hydroxyhexan-2-oneγ-HydroxylationEnolate formation and reaction with an electrophilic oxygen source (e.g., a peroxy acid).

Exploration of Novel Heterocyclic Annulation Reactions from the Hexanone Core

Aryl ketones are highly versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net The this compound core can be elaborated into various heterocyclic systems through annulation reactions, where a new ring is fused onto the existing structure. These reactions often involve the ketone's carbonyl group and the adjacent methylene (B1212753) (C1) and methyl (C3) positions.

One common strategy is to first create a 1,3-dicarbonyl derivative from the hexanone. For example, Claisen condensation with a suitable ester can introduce a second carbonyl group, which can then undergo cyclization with reagents like hydrazine or hydroxylamine to form pyrazoles or isoxazoles, respectively.

Another approach involves converting the ketone into an α,β-unsaturated system. Condensation of the ketone with an aromatic aldehyde can yield a chalcone-like intermediate. These intermediates are known to react with binucleophiles such as hydrazine to form pyrazolines.

Furthermore, multicomponent reactions offer a streamlined approach to complex heterocycles. A one-pot, four-component reaction involving a pyrazole derivative, an aldehyde, a malononitrile, and a barbituric acid has been shown to produce complex fused pyranopyrimidine systems. researchgate.net Adapting this compound to participate in similar reaction cascades could yield novel polycyclic structures. For instance, a reaction with cyanoacetamide and elemental sulfur (the Gewald reaction) could lead to the formation of substituted aminothiophenes.

The synthesis of a pyrrol-3-one derivative from a related aminoacetylenic ketone highlights the potential for intramolecular cyclization strategies to build heterocyclic rings. mdpi.com By introducing appropriate functional groups onto the hexanone backbone, similar ring-closing reactions can be envisioned.

Heterocyclic System Key Intermediate from Hexanone Core Annulation Reagent/Reaction Type
Pyrazole1-(4-Chlorophenyl)hexane-2,4-dioneHydrazine (H₂NNH₂)
Isoxazole1-(4-Chlorophenyl)hexane-2,4-dioneHydroxylamine (H₂NOH)
Pyrimidine1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-oneGuanidine or Urea
ThiopheneThis compoundLawesson's reagent followed by reaction with an α-haloketone.
PyrroloisoquinolinePrecursor with an isoquinoline moietyIntramolecular [3+2] cycloaddition cascade. mdpi.com
1,2,4-Triazine1,2-dione derivativeReaction with thiosemicarbazide. nih.gov

Functionalization Strategies at the Ketone Carbonyl and Aromatic Ring

Strategic functionalization of both the ketone carbonyl and the aromatic ring of this compound is crucial for creating diverse derivatives. These two sites offer orthogonal reactivity, allowing for selective modifications.

Ketone Carbonyl Functionalization: The carbonyl group is a hub of reactivity. Standard transformations include:

Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-(4-chlorophenyl)hexan-2-ol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can produce a variety of secondary and tertiary amine derivatives.

Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the C=O bond to a C=C bond, introducing an alkene functionality.

Grignard/Organolithium Addition: Addition of organometallic reagents creates tertiary alcohols with a new carbon-carbon bond at the C2 position.

Aromatic Ring Functionalization: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution. The existing chloro and acyl groups are deactivating, and their directing effects must be considered. The chloro group is an ortho-, para-director, while the acyl group is a meta-director. Given the para-position is blocked, electrophiles will primarily be directed to the positions ortho to the chlorine (meta to the acyl group).

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group at the C3' position of the aromatic ring.

Halogenation: Further halogenation, for example with Br₂ and a Lewis acid catalyst, can introduce a bromine atom, likely ortho to the chlorine.

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on deactivated rings but may be possible under harsh conditions.

Transition metal-catalyzed C-H functionalization offers a modern alternative for modifying the aromatic ring, potentially with different regioselectivity. rsc.org

Position Reaction Type Reagents Product Functional Group
Ketone (C2)ReductionNaBH₄Secondary Alcohol (-CH(OH)-)
Ketone (C2)Reductive AminationR₂NH, NaBH(OAc)₃Amine (-CH(NR₂)-)
Ketone (C2)Wittig ReactionPh₃P=CHRAlkene (=CHR)
Aromatic RingNitrationHNO₃, H₂SO₄Nitro (-NO₂)
Aromatic RingHalogenationBr₂, FeBr₃Bromo (-Br)

Synthesis of Chiral Derivatives and Stereoisomers

The development of chiral derivatives of this compound is of significant interest, as stereochemistry is often a critical determinant of a molecule's properties. Asymmetric synthesis can be approached by targeting either the C2 carbon of the ketone or the C1 carbon of the alkyl chain.

Asymmetric Reduction of the Ketone: The most direct route to a chiral derivative is the asymmetric reduction of the C2 carbonyl group to produce either the (R)- or (S)-1-(4-chlorophenyl)hexan-2-ol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral metal complex (e.g., a Ru-BINAP catalyst).

Asymmetric α-Functionalization: Introducing a substituent at the C1 position in a stereocontrolled manner creates a chiral center alpha to the carbonyl. Modern organocatalysis provides powerful tools for this transformation. For example, a chiral amine catalyst can be used to form a transient enamine, which can then react with an electrophile from a sterically defined face, leading to high enantioselectivity. This approach is applicable for reactions like α-amination, α-oxidation, and α-alkylation. springernature.com Catalytic asymmetric methods have been successfully applied to the synthesis of sterically hindered tertiary α-aryl ketones, demonstrating the feasibility of such approaches. figshare.comnih.gov

Chiral Pool Synthesis: An alternative strategy involves starting from a chiral precursor. For instance, a chiral amino acid could be elaborated to form the hexanone backbone, thereby setting the stereochemistry at a desired position.

The table below summarizes potential strategies for accessing chiral derivatives.

Target Chiral Center Asymmetric Method Key Reagents/Catalyst Resulting Chiral Moiety
C2 (Carbonyl Carbon)Asymmetric ReductionCorey-Bakshi-Shibata (CBS) reagent(R)- or (S)-Secondary Alcohol
C2 (Carbonyl Carbon)Asymmetric HydrogenationRu-BINAP catalyst, H₂(R)- or (S)-Secondary Alcohol
C1 (α-Carbon)Asymmetric AlkylationChiral phase-transfer catalyst, alkyl halide(R)- or (S)-α-Alkyl Ketone
C1 (α-Carbon)Organocatalytic α-AminationChiral amine (e.g., proline), azodicarboxylate(R)- or (S)-α-Amino Ketone

The continued investigation into these synthetic pathways will undoubtedly lead to the discovery of novel derivatives of this compound with unique and valuable chemical properties.

Future Research Perspectives and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis by offering powerful predictive capabilities. synthiaonline.comnih.govresearchgate.netrsc.org These computational tools can analyze vast datasets of chemical reactions to identify novel and efficient synthetic pathways that may not be apparent through traditional analysis. synthiaonline.comnih.govnih.gov

Retrosynthetic Analysis: AI algorithms can propose multiple retrosynthetic disconnections of the target molecule, suggesting various combinations of starting materials and reaction types. synthiaonline.com This can lead to the discovery of more economical and sustainable routes.

Reaction Outcome Prediction: Machine learning models can predict the yield and potential byproducts of a given reaction under specific conditions. nih.govresearchgate.net By inputting different catalysts, solvents, and temperature parameters for the synthesis of 1-(4-Chlorophenyl)hexan-2-one, researchers can virtually screen for the optimal reaction conditions before performing laboratory experiments.

Novel Reactivity Discovery: AI can help in identifying new and unconventional chemical transformations that could lead to the synthesis of chlorophenyl ketones through more direct and atom-economical pathways.

The integration of AI and ML with automated synthesis platforms has the potential to create autonomous systems that can design, execute, and optimize chemical reactions with minimal human intervention, significantly accelerating the pace of research and development. researchgate.net

Table 1: Applications of AI/ML in the Synthesis of Chlorophenyl Ketones

Application AreaDescriptionPotential Impact on this compound Synthesis
Retrosynthesis Planning AI algorithms propose viable synthetic routes by working backward from the target molecule. synthiaonline.comIdentification of more cost-effective and environmentally friendly starting materials and reaction pathways.
Reaction Condition Optimization ML models predict reaction outcomes based on a variety of parameters to identify optimal conditions.Reduced number of experiments needed to maximize yield and minimize impurities, saving time and resources.
Catalyst Discovery AI can screen virtual libraries of potential catalysts to identify novel and more efficient candidates.Discovery of catalysts with higher activity, selectivity, and stability for the synthesis of chlorophenyl ketones.
Mechanism Elucidation ML can assist in analyzing experimental data to propose and validate reaction mechanisms.A deeper understanding of the reaction pathway can lead to more targeted optimization strategies.

Advancements in In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advancements in in-situ spectroscopic techniques are enabling chemists to follow the synthesis of molecules like this compound with unprecedented detail.

Commonly employed in-situ spectroscopic methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies in real-time. For the synthesis of this compound, FTIR can be used to follow the consumption of the acylating agent and the formation of the ketone carbonyl group. rsc.orgcityu.edu.hk

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar functional groups. It can provide detailed information about changes in chemical bonding during the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of all NMR-active nuclei in the reaction mixture, providing detailed structural information about all species present. This can be instrumental in identifying intermediates and byproducts in the synthesis of chlorophenyl ketones.

The data obtained from these in-situ techniques can be used to build accurate kinetic models of the reaction, leading to a more profound understanding of the reaction mechanism and facilitating more effective process optimization. nih.gov

Table 2: In-Situ Spectroscopic Techniques for Monitoring Chlorophenyl Ketone Synthesis

Spectroscopic TechniqueInformation ObtainedApplication in this compound Synthesis
FTIR Spectroscopy Changes in functional groups, reaction kinetics. rsc.orgcityu.edu.hkMonitoring the consumption of acyl chloride and the formation of the ketone product.
Raman Spectroscopy Molecular vibrations, changes in covalent bonds. nih.govComplementary information to FTIR, especially for symmetric bonds.
NMR Spectroscopy Detailed structural information, identification of intermediates and byproducts.Elucidation of the reaction mechanism and quantification of all species in the reaction mixture.

High-Throughput Screening Techniques for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of experiments, making it a powerful tool for reaction optimization and mechanistic investigation. acs.org By systematically varying reaction parameters such as catalysts, ligands, solvents, and temperature in a multi-well plate format, researchers can quickly identify the optimal conditions for the synthesis of this compound. acs.org

For mechanistic studies, HTS can be used to:

Identify Key Intermediates: By quenching the reaction at different time points and analyzing the contents of each well, it is possible to identify and characterize transient intermediates.

Determine Rate-Determining Steps: Kinetic data from a large number of experiments can be used to construct a detailed kinetic profile of the reaction, helping to identify the slowest, rate-determining step.

Elucidate Catalyst Structure-Activity Relationships: HTS allows for the rapid screening of a large library of catalysts and ligands to identify the structural features that lead to the highest activity and selectivity.

The development of high-throughput analytical techniques, such as mass spectrometry and chromatography, is crucial for the rapid analysis of the large number of samples generated by HTS experiments. nih.govresearchgate.net Colorimetric assays are also being developed for the high-throughput detection of ketones. nih.govnih.govacs.org

Table 3: High-Throughput Screening in the Study of Chlorophenyl Ketone Synthesis

ApplicationMethodologyExpected Outcome for this compound
Reaction Optimization Parallel synthesis in multi-well plates with systematic variation of parameters. acs.orgRapid identification of optimal conditions for yield and purity.
Catalyst Screening Screening of diverse libraries of catalysts and ligands.Discovery of novel and more efficient catalysts for the synthesis.
Mechanistic Elucidation Kinetic profiling and intermediate trapping across a wide range of conditions.A detailed understanding of the reaction mechanism.

Development of Novel Catalytic Systems for Efficient Synthesis of Chlorophenyl Ketones

The development of new and improved catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, which is often prepared via Friedel-Crafts acylation or Grignard reactions, research into novel catalytic systems is focused on improving efficiency, selectivity, and sustainability. organic-chemistry.orgmasterorganicchemistry.comnih.govarabjchem.org

Key areas of development include:

Homogeneous Catalysis: The design of novel organometallic complexes with tailored electronic and steric properties can lead to catalysts with enhanced activity and selectivity. For example, the development of more active and stable catalysts for Suzuki-Miyaura and Buchwald-Hartwig couplings could open up new synthetic routes to chlorophenyl ketones.

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, making the process more sustainable. researchgate.net Research is focused on developing robust and highly active heterogeneous catalysts for Friedel-Crafts acylation and other relevant transformations. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly synthetic methods. The discovery and engineering of enzymes that can catalyze the formation of chlorophenyl ketones could provide a green alternative to traditional chemical methods.

The development of catalysts that can operate under milder reaction conditions, in more environmentally benign solvents, and with lower catalyst loadings will be a key focus of future research.

Table 4: Emerging Catalytic Systems for Chlorophenyl Ketone Synthesis

Catalyst TypeAdvantagesPotential Application for this compound
Advanced Homogeneous Catalysts High activity and selectivity, well-defined active sites.More efficient cross-coupling reactions to form the C-C bond.
Novel Heterogeneous Catalysts Easy separation and recyclability, improved sustainability. researchgate.netGreener Friedel-Crafts acylation processes. researchgate.net
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, environmentally friendly.Enantioselective synthesis of chiral chlorophenyl ketones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.